PfGSK3/PfPK6-IN-1 Delivers 6‑ to 58‑Fold Biochemical Potency Gains Over the Parent IKK16 Scaffold
In a direct head-to-head comparison using the same KinaseSeeker split luciferase assay, PfGSK3/PfPK6-IN-1 (23e) inhibited PfGSK3 with an IC50 of 97 nM, a 5.9‑fold improvement over IKK16 (IC50 = 570 ± 90 nM), and inhibited PfPK6 with an IC50 of 8 nM, a 57.5‑fold improvement over IKK16 (IC50 = 460 ± 50 nM) [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PfGSK3 IC50 = 97 nM; PfPK6 IC50 = 8 nM |
| Comparator Or Baseline | IKK16: PfGSK3 IC50 = 570 ± 90 nM; PfPK6 IC50 = 460 ± 50 nM |
| Quantified Difference | 5.9‑fold improvement on PfGSK3; 57.5‑fold improvement on PfPK6 |
| Conditions | KinaseSeeker split luciferase assay, 5‑fold dilutions, mean of two experiments performed in duplicate [1] |
Why This Matters
This magnitude of improvement transforms IKK16 from a weak dual inhibitor into a potent chemical probe suitable for cellular target engagement studies at nanomolar concentrations.
- [1] Galal KA, Truong A, Kwarcinski F, de Silva C, Avalani K, Havener TM, Chirgwin M, Merten E, Ong HW, Willis C, Abdelwaly A, Helal M, Derbyshire ER, Zutshi R, Drewry DH. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. J Med Chem. 2022 Oct 13;65(19):13172-13197. View Source
